molecular formula C13H13F3O B14171028 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde CAS No. 483368-74-7

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde

Cat. No.: B14171028
CAS No.: 483368-74-7
M. Wt: 242.24 g/mol
InChI Key: SFLBUWNIEZIWSB-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . Another approach involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .

Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of biocatalysts, such as lipase-catalyzed transesterification, has also been explored for the efficient production of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarboxylic acid.

    Reduction: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is unique due to its combination of a trifluoromethyl group with a cyclopentanecarbaldehyde structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

483368-74-7

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbaldehyde

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6,9H,1-2,7-8H2

InChI Key

SFLBUWNIEZIWSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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